5-Acetoxymethyl-2-furancarboxylic acid
Overview
Description
5-Acetoxymethyl-2-furancarboxylic acid is an organic compound derived from furan, a heterocyclic aromatic compound It is a derivative of 5-hydroxymethylfurfural, which is a key intermediate in the conversion of biomass into valuable chemicals
Mechanism of Action
Target of Action
5-Acetoxymethyl-2-furancarboxylic acid (AMF) is primarily used as an intermediate in the production of 2,5-furandicarboxylic acid (FDCA) . FDCA is a valuable monomer for biopolymers .
Mode of Action
AMF is produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural (HMF) . It is a more stable intermediate than HMF . The oxidation of AMF into FDCA is facilitated by Co/Mn/Br catalysts .
Biochemical Pathways
The production of FDCA from carbohydrates involves a cascade process in a single acetic acid system . This process includes fructose dehydration–esterification and HMF/AMF mixture oxidation . The fructose conversion is complete and total furan compounds yield reached nearly 90%, which contained 42.8% HMF and 47.1% AMF .
Result of Action
The oxidation of AMF results in the production of FDCA with a yield of 91.1% . FDCA is a valuable monomer for biopolymers and is used as a precursor to prepare various polyesters, polyurethanes, and polyamides .
Action Environment
The solvent system between the dehydration reaction and oxidation reactions seriously affects the process continuity and production efficiency . The use of a single acetic acid system for the cascade process eliminates the use of extra acid or self-made catalysts and expensive solvents . This process is simple to operate, easy to implement, and has the potential for continuous preparation from carbohydrates to FDCA .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an intermediate in the production of 2,5-furandicarboxylic acid (FDCA) from carbohydrates . FDCA is produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural . The conversion process involves dehydration and oxidation reactions .
Cellular Effects
It is known that the compound is involved in the production of FDCA, a valuable monomer for biopolymers . This suggests that 5-Acetoxymethyl-2-furancarboxylic Acid may play a role in biochemical reactions related to polymer synthesis.
Molecular Mechanism
It is known that the compound is an intermediate in the production of FDCA . The conversion process involves dehydration and oxidation reactions .
Temporal Effects in Laboratory Settings
It is known that the compound can be collected with 90.5% recovery and 99.9% purity after azeotropic distillation and vacuum distillation in situ .
Metabolic Pathways
It is known that the compound is an intermediate in the production of FDCA .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Acetoxymethyl-2-furancarboxylic acid can be synthesized from 5-hydroxymethylfurfural through an esterification reaction. The process involves reacting 5-hydroxymethylfurfural with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C, and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be integrated into the larger process of converting biomass-derived carbohydrates into furan-based platform chemicals. One such method involves the dehydration of fructose to produce 5-hydroxymethylfurfural, followed by esterification to form 5-acetoxymethylfurfural. This intermediate can then be further oxidized to produce this compound .
Chemical Reactions Analysis
Types of Reactions
5-Acetoxymethyl-2-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-furandicarboxylic acid, a valuable monomer for biopolymers.
Reduction: The compound can be reduced to form 5-hydroxymethyl-2-furancarboxylic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: 5-Hydroxymethyl-2-furancarboxylic acid.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetoxymethyl-2-furancarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A precursor to 5-acetoxymethyl-2-furancarboxylic acid, it is also derived from biomass and has similar applications.
2,5-Furandicarboxylic Acid: A product of the oxidation of this compound, it is a key monomer for biopolymers.
5-Methyl-2-furancarboxylic Acid: Another furan derivative with applications in the synthesis of bio-based chemicals.
Uniqueness
This compound is unique due to its stability and ease of conversion into other valuable chemicals. Its acetoxy group provides a reactive site for various chemical transformations, making it a versatile intermediate in the synthesis of furan-based compounds .
Properties
IUPAC Name |
5-(acetyloxymethyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIMKWMEKVUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438167 | |
Record name | acetyl Sumiki's acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90345-66-7 | |
Record name | acetyl Sumiki's acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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